2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride
Description
2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride is a substituted amino alcohol hydrochloride salt characterized by a 2-methylpropanol backbone, a secondary amine functional group substituted with a 5-methylthiophene (thienyl) moiety, and a hydrochloride counterion. The thienylmethyl group may enhance lipophilicity, influencing bioavailability or receptor interactions, while the amino alcohol core is common in bioactive molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-4-5-9(13-8)6-11-10(2,3)7-12;/h4-5,11-12H,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHTSZPHQOQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride typically involves the reaction of 5-methyl-2-thiophenemethanamine with 2-methyl-2-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Chemical Stability and Hydrolytic Behavior
The compound exhibits moderate hydrolytic stability under neutral and mildly acidic conditions due to steric hindrance from the methyl and thienylmethyl groups. Key findings include:
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Hydrolysis resistance : The tertiary amine structure and bulky substituents reduce susceptibility to hydrolysis in aqueous environments (pH 4–9) .
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Thermal stability : Decomposition occurs above 165°C, with no significant degradation observed at ambient temperatures .
Table 1: Stability Data
| Property | Value/Condition | Source |
|---|---|---|
| Hydrolysis half-life (pH 7) | >28 days (no significant degradation) | |
| Decomposition temperature | 165°C |
Acid-Base Reactions
As a hydrochloride salt, the compound undergoes neutralization reactions with strong bases:
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Deprotonation : Treatment with aqueous NaOH or KOH regenerates the free base, 2-methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol, releasing NaCl .
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Exothermicity : Neutralization with hydroxides generates heat (~50–80 kJ/mol), typical of amine-acid salt reactions .
Nucleophilic Substitution
The hydroxyl group participates in nucleophilic reactions under activating conditions:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents (e.g., THF) to form esters. For example:
Yields depend on reaction time and catalyst use (e.g., DMAP) .
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Ether synthesis : Forms ethers via Williamson synthesis with alkyl halides in basic media .
Electrophilic Aromatic Substitution (EAS)
The 5-methyl-2-thienyl group undergoes EAS at the α-position (C3 of thiophene):
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C3, though yields are moderate due to steric effects from the methyl substituent .
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Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 3-halo-5-methylthiophene derivatives .
Table 2: Reactivity of Thienyl Substituent
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-5-methyl-2-thienyl | 45–50 | |
| Bromination | Br₂, CH₃COOH, RT | 3-Bromo-5-methyl-2-thienyl | 60–65 |
Coordination Chemistry
The amino and hydroxyl groups act as ligands for transition metals:
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Cu(II) complexes : Forms stable octahedral complexes in ethanol/water mixtures, characterized by UV-Vis () .
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Catalytic applications : Potential use in asymmetric catalysis (e.g., Henry reactions), though literature specific to this compound is limited .
Biodegradation
The compound shows partial biodegradability under aerobic conditions:
Scientific Research Applications
2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules, emphasizing key differences in functional groups, molecular weight, and applications:
Key Structural and Functional Differences
Backbone and Substitutions: The target compound and 2-amino-2-methyl-1-propanol hydrochloride share an amino alcohol backbone. However, the thienylmethyl substitution in the target likely increases steric bulk and lipophilicity compared to the primary amine in ’s compound . Aldicarb () diverges significantly with a carbamate and oxime group, making it a potent acetylcholinesterase inhibitor but highly toxic .
Functional Group Impact: The thienyl group in the target compound may confer π-π stacking interactions in drug-receptor binding, unlike the phenolic group in ’s compound, which could enhance aqueous solubility via hydrogen bonding . The piperazine-amide in ’s compound introduces basicity and hydrogen-bonding capacity, typically exploited in central nervous system (CNS) drug design .
Toxicity and Applications: Aldicarb’s high toxicity limits its use to specialized agrochemicals, whereas the amino alcohol derivatives () are likely safer for pharmaceutical applications due to reduced electrophilic reactivity .
Research Findings and Data Gaps
- Pharmacological Data: No direct studies on the target compound were found in the evidence. Comparative analysis suggests its thienyl group could mimic bioisosteres in serotonin receptor ligands or anticonvulsants.
- Synthetic Feasibility : The hydrochloride salt form (common in and ) improves stability and crystallinity, critical for formulation .
- Toxicity Profile : The absence of toxicity data for the target compound necessitates further testing, especially given structural parallels to Aldicarb’s propanal backbone .
Biological Activity
2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride is a complex organic compound notable for its potential biological activities. This compound features a thienyl group, an amino group, and a propanol moiety, which contribute to its unique properties and applications in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C10H18ClNOS
- CAS Number : 1048664-80-7
- IUPAC Name : 2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol; hydrochloride
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2-thiophenemethanamine with 2-methyl-2-propanol under controlled conditions, often utilizing catalysts to enhance yield and purity. Various chemical reactions such as oxidation, reduction, and substitution can modify its structure, leading to diverse derivatives with distinct biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing physiological responses.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections. Additionally, its anti-inflammatory effects have been observed in cell line studies where it reduced the expression of pro-inflammatory cytokines .
Case Studies
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In Vitro Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Amino-2-methyl-1-propanol | Mild anti-inflammatory | Simpler structure |
| 5-Methylthiophenemethanamine | Moderate antimicrobial | Thienyl group presence |
The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to similar compounds. Its combination of amino and thienyl groups enhances its versatility in medicinal applications.
Potential Therapeutic Uses
Current research is exploring the therapeutic potential of this compound in various medical contexts:
- Antimicrobial Treatments : Development of new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : Formulation of medications for chronic inflammatory diseases.
Future Directions
Ongoing studies aim to further elucidate the mechanisms underlying the biological activities of this compound. Understanding these mechanisms will facilitate the design of more effective derivatives and broaden its application scope in therapeutic settings.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
